N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

Description

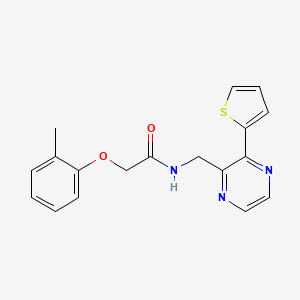

N-((3-(Thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic acetamide derivative featuring a pyrazine core substituted with a thiophene ring at position 2. The methylene bridge connects the pyrazine-thiophene moiety to an acetamide group, which is further functionalized with an o-tolyloxy (2-methylphenoxy) substituent.

Properties

IUPAC Name |

2-(2-methylphenoxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13-5-2-3-6-15(13)23-12-17(22)21-11-14-18(20-9-8-19-14)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPLWVHFTLSCOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, a pyrazine moiety, and an acetamide group, which contribute to its biological activity. The presence of these functional groups often correlates with enhanced interactions with biological targets such as enzymes and receptors.

Structural Formula

| Feature | Description |

|---|---|

| Molecular Formula | C16H16N4O2S |

| Molecular Weight | 344.39 g/mol |

| Functional Groups | Thiophene, Pyrazine, Acetamide |

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory activity against various enzymes, which may include kinases involved in cancer progression.

- Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular signaling pathways.

Pharmacological Properties

Research indicates that derivatives of pyrazine and thiophene compounds exhibit a range of pharmacological activities:

- Antitumor Activity : Some pyrazole derivatives have demonstrated significant inhibitory effects against cancer cell lines by targeting pathways such as BRAF(V600E) and EGFR .

- Anti-inflammatory Effects : Compounds similar to this compound have been noted for their ability to reduce inflammation markers like TNF-α and nitric oxide .

- Antimicrobial Properties : The presence of thiophene rings often correlates with enhanced antimicrobial activity against various pathogens .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of pyrazole derivatives, including those structurally related to this compound. Results indicated that these compounds effectively inhibited cancer cell proliferation in vitro, particularly against BRAF(V600E) mutant cells .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thiophene-containing compounds. The study found that these compounds could significantly inhibit the production of pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

- Substituent Effects : Modifications on the thiophene or pyrazine rings can enhance binding affinity to target enzymes or receptors.

- Lipophilicity : The addition of lipophilic groups can improve cellular uptake and bioavailability.

Scientific Research Applications

1. Anticancer Potential

Numerous studies have investigated the anticancer properties of compounds featuring similar structural motifs. For instance, derivatives of thiophene and pyrazine have shown significant cytotoxic effects against various cancer cell lines. Research indicates that N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide may function by inducing apoptosis and disrupting cell cycle progression in cancer cells. In vitro assays have reported IC50 values in the low micromolar range for related compounds against multiple cancer types, highlighting its potential as a therapeutic agent.

2. Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Molecular docking studies suggest that it may act as a 5-lipoxygenase inhibitor, which is relevant for conditions such as asthma and other inflammatory diseases. The ability to modulate inflammatory pathways positions this compound as a candidate for further development in treating inflammatory disorders.

3. Antimicrobial Properties

Research into similar thiophene and pyrazine derivatives has revealed promising antimicrobial activity against a range of pathogens, including bacteria and fungi. The structural features of this compound may enhance its efficacy as an antimicrobial agent, warranting further investigation into its potential applications in infectious disease treatment.

Synthetic Routes

The synthesis of this compound typically involves several steps:

- Preparation of Thiophene Derivatives : Starting with commercially available thiophene compounds, various functional groups are introduced through electrophilic aromatic substitution.

- Synthesis of Pyrazine Moiety : The pyrazine ring is synthesized via condensation reactions involving appropriate precursors.

- Coupling Reaction : The thiophene and pyrazine derivatives are coupled using amide bond formation under controlled conditions.

- Final Modifications : Additional functional groups such as the o-tolyloxy group are introduced to enhance biological activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant antiproliferative effects against nasopharyngeal carcinoma (NPC-TW01) cells, with an IC50 value reported at 0.6 μM. This suggests that this compound may have similar or enhanced effects due to its unique structure.

Case Study 2: Anti-inflammatory Mechanism

In silico studies indicated that compounds with similar structures could effectively inhibit 5-lipoxygenase activity, leading to reduced production of leukotrienes involved in inflammatory responses. This points to the potential for this compound to serve as a lead compound for developing new anti-inflammatory drugs.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The acetamide backbone is a common feature among the compounds in the evidence. Key structural variations lie in the heterocyclic cores and substituents, which dictate properties such as solubility, stability, and bioactivity.

Table 1: Structural Comparison of Selected Acetamide Derivatives

Key Observations :

- Heterocyclic Cores: The target’s pyrazine-thiophene system contrasts with benzothiazole (), thiazolidinone (), and chromenone () cores. Pyrazine’s electron-deficient nature may enhance π-π stacking interactions compared to benzothiazole or thiophene-only systems .

- Substituent Effects : The o-tolyloxy group introduces steric hindrance and lipophilicity, differing from electron-withdrawing groups like nitro () or methoxy (). This could improve membrane permeability but reduce aqueous solubility .

Critical Differences :

- highlights a two-step synthesis for thiophene-based acetamides, whereas benzothiazole derivatives () require multi-step protocols with potassium carbonate-mediated substitutions.

- The target’s o-tolyloxy group might necessitate optimized conditions to avoid steric challenges during substitution .

Spectroscopic Characterization

The target compound would likely be characterized using:

- 1H/13C NMR : To confirm pyrazine-thiophene connectivity and acetamide linkage (as in ).

- MS : For molecular ion validation (e.g., HRMS in ).

- IR : To identify carbonyl (C=O) and aromatic C-H stretches (see ).

Predicted Properties :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.